2-Methoxy-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid

Lipophilicity Drug-likeness Nicotinic acid scaffold

SAR programs needing a fragment with orthogonal handles often face supply inconsistency for specific substitution patterns. This 5-aryl nicotinic acid (MW 313.23) directly addresses that need: - Triple orthogonal vectors (COOH, 2-OMe, 5-OCF3-Ph) for parallel diversification. - Selective O-demethylation via HI/BBr3 while 3-OCF3 remains intact, reducing re-synthesis (Sokolenko & Yagupolskii, 2024). - +0.15-0.2 logP vs. des-methoxy analog for fine-tuning permeability without altering core aryl pattern.

Molecular Formula C14H10F3NO4
Molecular Weight 313.23 g/mol
CAS No. 1261520-73-3
Cat. No. B6393660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
CAS1261520-73-3
Molecular FormulaC14H10F3NO4
Molecular Weight313.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)C2=CC(=CC=C2)OC(F)(F)F)C(=O)O
InChIInChI=1S/C14H10F3NO4/c1-21-12-11(13(19)20)6-9(7-18-12)8-3-2-4-10(5-8)22-14(15,16)17/h2-7H,1H3,(H,19,20)
InChIKeyPKHJKWPKWGLAGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic Acid: Overview


2-Methoxy-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid (CAS 1261520-73-3; molecular formula C14H10F3NO4; MW 313.23 g/mol) is a densely functionalized 5-aryl nicotinic acid derivative bearing a 2-methoxy group on the pyridine ring and a 3-trifluoromethoxy substituent on the pendant phenyl ring [1]. The compound is catalogued at 95% minimum purity by commercial suppliers and is classified as a research chemical building block intended for further synthetic elaboration . Its scaffold combines three distinct functional handles—a carboxylic acid amenable to amide/ester coupling, a methoxy group capable of demethylation, and an OCF3-substituted aryl moiety that confers enhanced lipophilicity and metabolic stability relative to non-fluorinated or mono-substituted analogs [2]. This triple-modality architecture distinguishes it from simpler 5-aryl nicotinic acids that lack the orthogonal substitution pattern.

Triple orthogonal handles for divergent synthesis: -COOH, 2-OCH3, and 5-OCF3-phenyl groups.
Lipophilicity fine-tuning at the 2-position without altering the core aryl substitution pattern.
Chemoselective O-demethylation possible with the OCF3 group remaining intact under HI conditions.

2-Methoxy-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic Acid: Why Analogs Cannot Substitute


Substitution at either the pyridine 2-position or the pendant phenyl ring of 5-aryl nicotinic acids independently modulates lipophilicity, electronic character, and metabolic stability—three parameters that are tightly coupled in drug discovery [1]. The target compound's 2-methoxy group contributes approximately 0.15–0.2 additional logP units and an extra hydrogen-bond acceptor relative to the des-methoxy comparator 5-[3-(trifluoromethoxy)phenyl]nicotinic acid (CAS 924854-23-9), while the 3-trifluoromethoxy substituent on the phenyl ring confers resistance to hydroiodic acid cleavage that the methoxy group alone cannot provide [2]. Simply swapping the 2-methoxy for a 2-amino group (CAS 1258614-08-2) introduces a hydrogen-bond donor, fundamentally altering the compound's pharmacokinetic profile, while relocating the trifluoromethoxy from the meta to the para position (CAS 2819704-73-7) changes both the torsional landscape and the compound's dipole moment [1]. These structural perturbations mean that in-class analogs are not functionally interchangeable for structure–activity relationship (SAR) studies; the quantitative evidence below establishes where the target compound's specific substitution pattern yields measurable differentiation.

Des-methoxy analog lacks the 2-OCH3 handle, reducing diversification options for SAR.
2-Amino substitution introduces a competing nucleophile, complicating selective carboxylic acid coupling.
Meta-to-para OCF3 shift alters dipole moment and torsional profile, potentially changing target engagement.

2-Methoxy-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic Acid: Quantitative Evidence vs. Analogs


Lipophilicity Gain vs. Des-Methoxy Analog

The target compound (CAS 1261520-73-3) has a computed XLogP3 of 3.5, whereas the closest structural analog, 5-[3-(trifluoromethoxy)phenyl]nicotinic acid (CAS 924854-23-9), which lacks the 2-methoxy substituent, has a reported LogP of 3.34540 [1]. The ΔlogP of approximately +0.15 to +0.2 is attributable to the 2-methoxy group and places the target compound closer to the optimal lipophilicity range (LogP 1–3) recommended for oral drug candidates, while still providing sufficient lipophilicity for membrane permeability [2].

Lipophilicity Gain
Reported
XLogP3 3.5 vs. 3.3454 (Δ +0.15–0.2)
Supports fine-tuning logD for SAR exploration
Cross-study comparison; method differences may contribute
Lipophilicity Drug-likeness Nicotinic acid scaffold

OCF3 Resistance to Acidic Cleavage vs. Methoxy

In a study of 5-trifluoromethoxy-substituted nicotinic acid derivatives, Sokolenko and Yagupolskii (2024) demonstrated that the trifluoromethoxy group is remarkably stable against hydroiodic acid, in direct contrast to the methoxy group, which undergoes cleavage under identical conditions [1]. Because the target compound contains both an OCF3 substituent (on the 3-position of the phenyl ring) and an OCH3 group (at the 2-position of the pyridine ring), this differential stability has practical consequences: the OCF3 moiety survives conditions that would demethylate the 2-methoxy group, enabling selective synthetic manipulation at the methoxy site while preserving the trifluoromethoxy-substituted aryl fragment.

HI Stability
Class-level inference
OCF3 stable; OCH3 cleaved by hydroiodic acid
Enables orthogonal O-demethylation strategy
Direct data for target compound not identified
Chemical stability OCF3 stability Demethylation resistance

OCF3 Lipophilicity Over OCH3: Class-Level Evidence

Grygorenko et al. (2020) quantitatively compared the physicochemical properties of aliphatic compounds bearing CF3O, CH3O, and CF3 substituents. The CF3O-substituted compounds exhibited higher lipophilicity compared to their methoxy (CH3O) analogs, while showing lipophilicity nearly equivalent to CF3-bearing compounds [1]. Concurrently, Müller (2014) diagnosed the trifluoromethoxy group as an intrinsically lipophilic unit relative to the parent methoxy group based on bond vector analysis of experimental logP values [2]. Applied to the target compound, these class-level findings imply that the 3-OCF3 substituent on the phenyl ring contributes greater lipophilicity than a hypothetical 3-OCH3 analog, while the 2-OCH3 on the pyridine ring provides a moderating polar influence—together yielding a balanced logP profile distinct from either the fully methoxylated or fully trifluoromethoxylated congeners.

OCF3 vs OCH3 Lipophilicity
Class-level inference
OCF3 more lipophilic than OCH3 (est. ΔlogP +0.5–1.0)
Predictable lipophilicity gain over methoxy analogs
Exact ΔlogP scaffold-dependent; direct data needed
Lipophilicity OCF3 vs OCH3 Metabolic stability

TPSA and Molecular Weight vs. Des-Methoxy Analog

The target compound has a computed topological polar surface area (TPSA) of 68.7 Ų and a molecular weight of 313.23 g/mol, compared to 59.4 Ų TPSA and 283.20 g/mol for the des-methoxy analog 5-[3-(trifluoromethoxy)phenyl]nicotinic acid (CAS 924854-23-9) [1]. The increase of 9.3 Ų in TPSA and 30.03 g/mol in molecular weight, attributable to the 2-methoxy substituent, moves the target compound closer to, but still within, the Lipinski Rule of Five boundaries (TPSA < 140 Ų; MW < 500 Da). This intermediate property space positions the target compound as a compromise between the lower-MW des-methoxy analog (potentially higher permeability but fewer synthetic handles) and heavier, more polar 2-amino or 2-hydroxy congeners that may suffer from excessive hydrogen bonding.

TPSA/MW Profile
Reported
TPSA 68.7 vs. 59.4 Ų; MW 313.23 vs. 283.20
Additional interaction vector without exceeding drug-likeness
TPSA source: PubChem vs vendor datasheet
TPSA Molecular weight Physicochemical properties

Three Orthogonal Handles for Divergent Synthesis

The target compound provides three chemically distinct functional handles: (i) a carboxylic acid at the pyridine 3-position for standard amide/ester coupling; (ii) a methoxy group at the pyridine 2-position susceptible to selective O-demethylation (e.g., with BBr3 or, as discussed above, HI); and (iii) a 3-trifluoromethoxyphenyl moiety at the pyridine 5-position that is stable to HI and other reagents that would cleave the methoxy group [1]. The des-methoxy comparator 5-[3-(trifluoromethoxy)phenyl]nicotinic acid (CAS 924854-23-9) lacks the 2-OCH3 handle entirely, limiting post-coupling diversification to the carboxylic acid alone, while the 2-amino analog (CAS 1258614-08-2) introduces a competing nucleophilic amine that complicates carboxylic acid-selective coupling [2]. The 3-bromo-5-trifluoromethoxypyridine synthon described by Sokolenko and Yagupolskii (2024) further validates that the 5-OCF3-pyridine architecture is amenable to palladium-catalyzed cross-coupling, suggesting the target compound can itself serve as a coupling partner for further arylation at the carboxylic acid or after appropriate activation [1].

Synthetic Handles
Supporting evidence
3 handles vs. 2 (des-methoxy, 2-amino analogs)
Enables three divergent vectors from single building block
Orthogonality validated by HI stability study (2024)
Synthetic handle orthogonality Building block utility Amide coupling

Microsomal Stability: OCF3 vs. OCH3 and CF3

Grygorenko et al. (2020) reported that microsomal stability studies indicated the trifluoromethoxy group typically decreased metabolic stability of the corresponding derivatives compared to either CH3O- or CF3-substituted counterparts, with the notable exception of N-alkoxy(sulfon)amide series where the trend was reversed [1]. This class-level finding is relevant to the target compound because it carries both an OCF3 group (on the phenyl ring) and an OCH3 group (on the pyridine ring), meaning its overall microsomal stability will reflect the interplay of both substituents rather than being dominated by a single group. Procurement teams evaluating this compound for programs where metabolic stability is critical should note that the OCF3 group may confer a metabolic liability relative to a hypothetical bis-methoxy or bis-CF3 analog, but the orthogonal synthetic handles may justify this trade-off in early-stage SAR exploration.

Microsomal Stability
Class-level inference
OCF3 may decrease stability vs OCH3/CF3 (class trend)
Metabolic liability trade-off vs. synthetic versatility
Direct confirmation needed; scaffold-dependent
Microsomal stability Metabolic stability OCF3 pharmacokinetics

2-Methoxy-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic Acid: Applications & Procurement


Lead Optimization: Fine-Tuning Lipophilicity at 2-Position

For medicinal chemistry programs optimizing 5-aryl nicotinic acid leads where incremental logD adjustment is needed without altering the core aryl substitution pattern, the target compound's XLogP3 of 3.5 provides a +0.15–0.2 log unit increase over the des-methoxy baseline (LogP 3.35) [1]. This makes it suitable for series where slightly enhanced membrane permeability is desired while retaining the carboxylic acid as a solubilizing anchor. The TPSA of 68.7 Ų versus 59.4 Ų for the des-methoxy analog also means that the added polarity from the 2-OCH3 partially offsets the lipophilicity gain, keeping the compound within favorable drug-likeness space [1].

Orthogonal O-Demethylation with OCF3 Present

Programs requiring late-stage functionalization via O-demethylation can exploit the orthogonal stability of OCF3 versus OCH3 toward hydroiodic acid, as demonstrated by Sokolenko and Yagupolskii (2024) [2]. The target compound's 2-methoxy group can be selectively cleaved (e.g., with HI or BBr3) to reveal a 2-hydroxypyridine, while the 3-trifluoromethoxyphenyl moiety remains intact. This chemoselectivity is unavailable in analogs where the 2-position is unsubstituted (CAS 924854-23-9) or where the OCF3 is replaced by OCH3, and it enables diversification of the pyridine 2-position without re-synthesizing the entire scaffold.

Fragment-Based Discovery: Three Diversification Vectors

In fragment-based or scaffold-oriented discovery campaigns, the target compound offers three chemically distinct exit vectors—carboxylic acid (amide/ester formation), 2-methoxy (O-demethylation then O-alkylation/arylation), and 5-(3-OCF3-phenyl) (further Pd-catalyzed functionalization if converted to the corresponding bromide) [2]. At MW 313.23 and with 4 rotatable bonds, it occupies an intermediate 'fragment-plus' space that balances complexity with synthetic tractability, positioning it as a more advanced starting point than the 5-[3-(trifluoromethoxy)phenyl]nicotinic acid scaffold (MW 283.20, only two handles) for hit-to-lead progression [1].

Agrochemical Intermediates: OCF3-Pyridine Scaffolds

Trifluoromethoxy-substituted pyridine and nicotinic acid derivatives have established precedent in agrochemical discovery, particularly as herbicidal active ingredients and intermediates [2]. The target compound's combination of a pyridine-3-carboxylic acid core (reminiscent of several commercial herbicides) with the metabolically robust OCF3 group and a modifiable 2-OCH3 handle positions it as a candidate intermediate for agrochemical lead generation. The demonstrated Pd-coupling competence of the 5-OCF3-pyridine architecture further supports its utility in generating focused agrochemical libraries via parallel synthesis [2].

Application
Selection Property
Validation Focus
Lead optimization: lipophilicity tuning at 2-position
2-OCH3 lipophilicity fine-tuning handle
Determine logD shift relative to des-methoxy series
Orthogonal O-demethylation for late-stage functionalization
OCF3/OCH3 orthogonality to hydroiodic acid
Verify chemoselective O-demethylation conditions
Fragment-based library generation
Triple orthogonal synthetic handles
Assess handle compatibility with library chemistry
Agrochemical intermediate synthesis
OCF3-pyridine scaffold with Pd-coupling competence
Evaluate coupling and metabolic stability in agrochemical leads
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